molecular formula C23H27ClN2O2 B1662910 Solifenacin hydrochloride CAS No. 180468-39-7

Solifenacin hydrochloride

Cat. No. B1662910
M. Wt: 398.9 g/mol
InChI Key: YAUBKMSXTZQZEB-VROPFNGYSA-N
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Description

Solifenacin hydrochloride is a medication used to treat bladder problems, including neurogenic detrusor overactivity and symptoms of an overactive bladder, such as incontinence (loss of bladder control), a strong need to urinate right away, or a frequent need to urinate .


Synthesis Analysis

The synthesis of Solifenacin hydrochloride involves several steps. The β-phenylethylamine is used as the starting material to synthesize Solifenacin by six steps: acetylation with benzoyl chloride, cyclization with PPA, reduction with KBH4, resolution with D-tartaric acid, acylation with ethyl chloroformate, and esterification with ®- (-)-3-Quinuclidinol . An improved synthetic strategy for the preparation of solifenacin and its pharmaceutically acceptable salts has been proposed .


Molecular Structure Analysis

The molecular formula of Solifenacin hydrochloride is C23H27ClN2O2 . The molecular weight is 398.9 g/mol . The IUPAC name is (3R)-1-azabicyclo[2.2.2]octan-3-yl-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride .


Chemical Reactions Analysis

While specific chemical reactions involving Solifenacin hydrochloride are not detailed in the search results, it is known that the drug can be quantified using discriminative derivative synchronous emission spectroscopy .


Physical And Chemical Properties Analysis

Solifenacin hydrochloride has a molecular weight of 398.9 g/mol. It has one hydrogen bond donor count and three hydrogen bond acceptor counts. It also has three rotatable bond counts .

Scientific Research Applications

1. Antimuscarinic Profile and Bladder Selectivity

Solifenacin hydrochloride demonstrates a significant antimuscarinic profile, particularly effective in treating overactive bladder (OAB) symptoms. It compares favorably with other antimuscarinics like oxybutynin in radioligand binding assays, showing high affinity for M1, M2, and M3 receptors. Notably, it exhibits greater selectivity for urinary bladder over salivary gland, suggesting potential benefits in OAB pharmacotherapy with reduced dry mouth side effects (Ikeda et al., 2002).

2. Combination Therapy Efficacy

Combining solifenacin with β3-adrenoceptor agonist mirabegron shows improved efficacy in OAB treatment while minimizing antimuscarinic side effects. This combination therapy significantly enhances mean volume voided per micturition and reduces micturition frequency and urgency episodes, indicating a synergistic effect beneficial for patients with OAB (Abrams et al., 2015).

3. Bladder Selectivity in Animal Models

Studies in animal models, such as rats, have shown that solifenacin selectively increases bladder capacity without significantly affecting micturition pressure. Compared to other antimuscarinics like tolterodine, solifenacin demonstrates higher bladder selectivity, indicating its potential for fewer side effects related to antimuscarinic therapy (Yamazaki, Muraki & Anraku, 2011).

4. Long-Term Safety and Efficacy

Solifenacin's long-term safety and efficacy, especially in combination with other drugs like tamsulosin, have been confirmed in studies. These combinations have been effective in managing lower urinary tract symptoms in men, maintaining efficacy for up to 52 weeks with a low incidence of adverse effects, including acute urinary retention (Drake et al., 2015).

5. Efficacy in Overactive Bladder Syndrome

Solifenacin has been effective in treating OAB syndrome, with studies showing it significantly reduces urgency episodes, micturitions, and incontinence episodes compared to placebo and tolterodine treatments. A dose of 5 mg of solifenacin is recommended due to its balance between efficacy and tolerability (Luo, Liu, Han, Wei & Shen, 2012).

properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUBKMSXTZQZEB-VROPFNGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046783
Record name Solifenacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Solifenacin hydrochloride

CAS RN

180468-39-7
Record name Solifenacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NC Niphade, KM Jagtap, AC Mali, PV Solanki… - Monatshefte für Chemie …, 2011 - Springer
… The solifenacin hydrochloride present in the acidic aqueous layer was extracted into … then concentrated to yield a thick syrup containing solifenacin hydrochloride (SOL-HCl) with 98.0% …
Number of citations: 5 link.springer.com
A McNamara, MT Pulido-Rios, S Sweazey… - European journal of …, 2009 - Elsevier
Existing antimuscarinic drugs for overactive bladder have high affinity for M 3 /M 1 muscarinic receptors and consequently produce M 3 /M 1 -mediated adverse effects including dry …
Number of citations: 12 www.sciencedirect.com
SR Armstrong, S Briones, B Horger… - Naunyn-Schmiedeberg's …, 2008 - Springer
Muscarinic receptor antagonists form the mainstay of the therapeutic options for airway, bladder, and gastrointestinal smooth muscle disorders. Both M 2 and M 3 muscarinic receptors …
Number of citations: 8 link.springer.com

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